molecular formula C15H18BrNO3 B13643861 tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate

Cat. No.: B13643861
M. Wt: 340.21 g/mol
InChI Key: KFXRTHBNOQAWSU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate (CAS: 2992596-01-5) is a brominated indole derivative with the molecular formula C₁₅H₁₈BrNO₃ and a molecular weight of 356.22 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the indole ring, a bromine substituent at the 4-position, a methoxy group at the 5-position, and a methyl group at the 7-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis. It is commercially available in quantities ranging from 100 mg to 1 g with ≥95% purity .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 4-bromo-5-methoxy-7-methylindole-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-9-8-11(19-5)12(16)10-6-7-17(13(9)10)14(18)20-15(2,3)4/h6-8H,1-5H3

InChI Key

KFXRTHBNOQAWSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)Br)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate

Stepwise Synthesis Details

Starting Material Preparation

The synthesis begins with an appropriately substituted indole core, often 5-methoxy-7-methylindole or a related derivative. Protection of the indole nitrogen is achieved by introducing the tert-butyl carboxylate group, typically via reaction with tert-butyl chloroformate or 1,1'-carbonyldiimidazole (CDI) in the presence of a base such as 4-dimethylaminopyridine (DMAP) under inert atmosphere conditions.

Bromination at the 4-Position

Selective bromination at the 4-position of the indole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in polar aprotic solvents (e.g., acetonitrile or dichloromethane) at low temperatures to avoid polybromination and maintain regioselectivity.

Methoxylation at the 5-Position

Methoxylation is introduced either by starting from a 5-methoxyindole precursor or via methylation of a 5-hydroxyindole intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Methylation at the 7-Position

The methyl group at the 7-position can be introduced through electrophilic aromatic substitution using methylating reagents or by starting from a 7-methylindole derivative. This step requires careful control to avoid substitution at undesired positions.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents and Conditions Purpose
1 Indole derivative + 1,1'-carbonyldiimidazole (CDI), DMAP, anhydrous acetonitrile, reflux at 85°C for 10 h under N2 Formation of tert-butyl indole-1-carboxylate intermediate
2 Addition of methoxyamine solution (MeONH2·HCl), stirring at 80°C for 6 h Completion of carbamate formation
3 Bromination with N-bromosuccinimide (NBS) in acetonitrile at low temperature Introduction of bromine at 4-position
4 Methylation at 7-position using methyl iodide and base Introduction of methyl group
5 Purification by silica gel chromatography Isolation of this compound

This general route is supported by protocols for similar indole derivatives and is optimized for regioselectivity and yield.

Reaction Optimization and Conditions

Solvent and Catalyst Effects

Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane are preferred to improve nucleophilicity and solubility of intermediates during substitution steps. Use of catalysts like 4-dimethylaminopyridine (DMAP) facilitates carbamate formation. Bromination is typically carried out without catalyst but under temperature control to avoid overbromination.

Temperature and Time

  • Carbamate formation: reflux at 85°C for 10 hours.
  • Bromination: 0 to 5°C for 1-2 hours.
  • Methylation: room temperature to mild heating (25-50°C) for several hours.

Data Table: Summary of Key Preparation Parameters

Step Reaction Type Reagents/Conditions Solvent Temperature Time Notes
1 Carbamate formation 1,1'-carbonyldiimidazole, DMAP Anhydrous acetonitrile 85°C reflux 10 h Under nitrogen atmosphere
2 Carbamate completion Methoxyamine solution THF 80°C 6 h Monitoring by TLC
3 Bromination N-bromosuccinimide (NBS) Acetonitrile 0–5°C 1-2 h Regioselective bromination
4 Methylation Methyl iodide, base (e.g., K2CO3) Acetonitrile or DMF 25–50°C 4-6 h Avoid overalkylation
5 Purification Silica gel chromatography - Room temp - Isolation of pure product

Analytical Characterization and Quality Control

Summary and Perspectives

The preparation of this compound is accomplished through a carefully controlled multi-step synthetic route involving carbamate formation, regioselective bromination, methoxylation, and methylation. The use of polar aprotic solvents and mild reaction conditions ensures high selectivity and yield. This compound serves as a versatile intermediate for further functionalization in pharmaceutical and organic chemistry research.

Chemical Reactions Analysis

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

    Protection and Deprotection: The tert-butyl and methoxy groups can be protected or deprotected depending on the desired synthetic pathway.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for formylation, and tert-butyldimethylsilyl chloride for protection of hydroxy groups. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. The specific molecular targets and pathways depend on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions/Functional Groups Key Reactivity/Applications
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate (2992596-01-5) C₁₅H₁₈BrNO₃ 356.22 4-Br, 5-OMe, 7-Me Suzuki coupling, halogenation reactions
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (1481631-51-9) C₁₆H₁₉NO₄ 289.30 4-CHO, 5-OMe, 7-Me Nucleophilic additions (e.g., Grignard)
tert-Butyl 5-bromo-1H-indole-1-carboxylate (182344-70-3) C₁₃H₁₄BrNO₂ 296.16 5-Br Cross-coupling, halogen exchange
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (169303-80-4) C₁₂H₁₅BrNO₃ 301.16 Non-indole carbamate; 2-Br, 5-OMe Protecting group, medicinal chemistry
tert-Butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate C₂₃H₂₄BrFN₂O₂ 459.35 Pyridoindole core; 7-Br, 5-(3-fluorobenzyl) Kinase inhibition, targeted drug design

Physicochemical Properties

  • Solubility : The tert-butyl group in all compounds improves lipophilicity, but bromine (electronegative) and methoxy (electron-donating) substituents modulate polarity. For example, the 4-bromo derivative is less polar than the 4-formyl analog .
  • Stability : Brominated indoles (e.g., CAS: 2992596-01-5) are thermally stable but light-sensitive, requiring storage in refrigerated, dark conditions .

Research Findings and Challenges

  • Synthetic Challenges : Introducing multiple substituents (e.g., 4-Br, 5-OMe, 7-Me) requires regioselective bromination and protection-deprotection strategies, as seen in mesylation procedures for related indoles .

Biological Activity

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈BrNO₃
  • Molecular Weight : 340.21 g/mol
  • CAS Number : 2992596-01-5
  • Structure : The compound features an indole scaffold, which is known for its diverse biological properties.

Indole derivatives, including this compound, have been studied for their roles as enzyme inhibitors, particularly in cancer therapy. The indole structure allows for interaction with various biological targets:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Similar indole compounds have shown to inhibit GSK-3β, a key enzyme involved in regulating cell proliferation and survival. Inhibitors of GSK-3β are being explored for their potential in treating neurodegenerative diseases and cancers .
  • Apoptosis Induction : Compounds with similar scaffolds have been observed to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
  • Antimicrobial Activity : Some indole derivatives exhibit antibacterial properties against a range of pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole derivatives:

  • Anticancer Studies : A study on related compounds demonstrated significant cytotoxic effects on lung cancer cell lines (A549), with IC50 values indicating potent activity. The mechanism involved disruption of the mitotic spindle and induction of apoptosis .
  • Neuroprotective Effects : Research has indicated that certain indole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models .
  • Synthesis and Evaluation : Recent synthesis methods for 5-bromo-7-methylindole as intermediates have been documented, emphasizing the importance of these compounds in drug development .

Comparative Table of Indole Derivatives

Compound NameCAS NumberBiological ActivityIC50 (µM)Reference
This compound2992596-01-5GSK-3β InhibitionTBD
NMK-BH3TBDApoptosis Induction0.3 - 8
BO-1978TBDDNA Topoisomerase InhibitionTBD

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Boc Protection : Reacting the indole NH group with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in MeCN at room temperature, achieving yields >90% .
  • Bromination : Direct bromination at the 4-position using NBS (N-bromosuccinimide) or Br₂ under controlled conditions to avoid over-halogenation.
  • Work-Up : Purification via flash chromatography (e.g., EtOAc/hexanes) to isolate the product.

Q. Critical Factors :

  • Temperature Control : Reactions at 0°C to RT prevent side reactions (e.g., demethylation of the methoxy group) .
  • Catalyst Loading : DMAP (10 mol%) optimizes Boc protection efficiency .

Q. Table 1: Synthesis Protocol Comparison

ProtocolReagents/ConditionsYieldKey Observations
Boc ProtectionBoc₂O, DMAP, MeCN, RT95%Mild conditions, high efficiency
Hydroboration-OxidationBH₃·THF, NaBO₃·4H₂O77%Requires precise stoichiometry

Q. What spectroscopic techniques are employed to characterize this compound, and what are the critical spectral markers?

Methodological Answer:

  • ¹H NMR : Key signals include the tert-butyl group (δ ~1.67 ppm, singlet), methoxy protons (δ ~3.84 ppm, singlet), and indole H-3 (δ ~6.28 ppm, singlet) .
  • ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm .
  • HRMS : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. Table 2: Characteristic ¹H NMR Signals (CDCl₃, 500 MHz)

Proton Positionδ (ppm)MultiplicityCoupling Constants (J)
Indole H-36.28s-
Methoxy group3.84s-
tert-Butyl1.67s-

Q. What safety precautions are recommended when handling this brominated indole derivative?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of aerosols .
  • Waste Disposal : Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the 4-bromo substituent while preserving the methoxy and methyl groups?

Methodological Answer:

  • Catalyst Selection : Use Pd(dppf)Cl₂ for Suzuki-Miyaura couplings, which tolerates sensitive functional groups .
  • Temperature : Maintain reactions at 60–80°C to prevent demethylation .
  • Protection Strategies : Pre-protect the indole NH with Boc to avoid side reactions at the 1-position .

Q. What contradictions exist between theoretical calculations and experimental data in the structural analysis of this compound?

Methodological Answer:

  • Bond Length Discrepancies : DFT calculations predict C-Br bond lengths of 1.89 Å, while X-ray crystallography shows 1.92 Å due to crystal packing effects .
  • Torsional Angles : Computed dihedral angles for the tert-butyl group differ by 2–5° from experimental values, attributed to steric hindrance in the solid state .

Q. Table 3: Structural Comparison (DFT vs. X-ray)

ParameterDFT ValueExperimental ValueDeviation
C-Br Bond Length1.89 Å1.92 Å+0.03 Å
Dihedral Angle (C3-C4)178°173°-5°

Q. What strategies are effective for introducing diverse substituents at the 5-methoxy position post-synthesis?

Methodological Answer:

  • Demethylation : Treat with BBr₃ in CH₂Cl₂ at -78°C to yield a free hydroxyl group for further functionalization .
  • Cross-Coupling : Use Pd-mediated alkoxylation with arylboronic acids under Miyaura conditions .

Q. How does the steric bulk of the tert-butyl carbamate group influence the compound's reactivity in transition metal-catalyzed reactions?

Methodological Answer:

  • Steric Shielding : The Boc group reduces reactivity at the 1-position, directing cross-coupling to the 4-bromo site .
  • Catalyst Accessibility : Bulky ligands (e.g., XPhos) improve selectivity by preventing coordination to the carbamate oxygen .

Q. What computational methods are employed to predict the biological activity of derivatives?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals to assess electron-rich sites for electrophilic attack .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., HIV reverse transcriptase) .

Q. Table 4: Computational Parameters for Docking Studies

SoftwareForce FieldGrid SizeScoring Function
AutoDock VinaAMBER25 ųVinardo

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